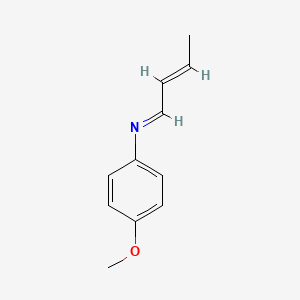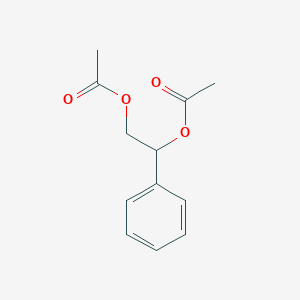
1-Phenyl-1,2-ethanediol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,2-ethanediol diacetate is an organic compound with the molecular formula C12H14O4 It is a derivative of 1-phenyl-1,2-ethanediol, where both hydroxyl groups are acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1,2-ethanediol diacetate can be synthesized through the acetylation of 1-phenyl-1,2-ethanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of both hydroxyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1,2-ethanediol diacetate undergoes various chemical reactions, including:
Hydrolysis: The diacetate can be hydrolyzed back to 1-phenyl-1,2-ethanediol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diacetate to other derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 1-Phenyl-1,2-ethanediol.
Oxidation: Phenylacetic acid or benzaldehyde.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Scientific Research Applications
1-Phenyl-1,2-ethanediol diacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs and active pharmaceutical ingredients.
Biocatalysis: It is used in enzymatic reactions to produce chiral intermediates for pharmaceuticals.
Material Science: The compound is utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2-ethanediol diacetate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the compound can act as a substrate for specific enzymes, leading to the formation of chiral intermediates. The acetyl groups can be cleaved under specific conditions, allowing the compound to participate in further chemical transformations.
Comparison with Similar Compounds
1-Phenyl-1,2-ethanediol diacetate can be compared with other similar compounds such as:
1-Phenyl-1,2-ethanediol: The non-acetylated form, which has different reactivity and applications.
Phenylacetic acid: An oxidation product with distinct properties and uses.
Benzaldehyde: Another oxidation product with applications in flavor and fragrance industries.
The uniqueness of this compound lies in its acetylated structure, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
6270-03-7 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2-acetyloxy-2-phenylethyl) acetate |
InChI |
InChI=1S/C12H14O4/c1-9(13)15-8-12(16-10(2)14)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChI Key |
WCYRXMRSUIXKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
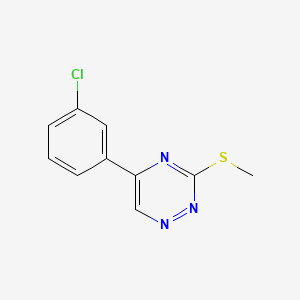
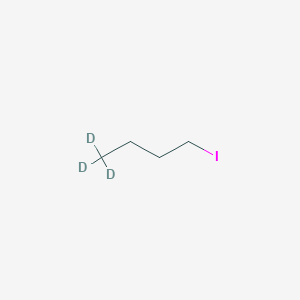
![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B13796741.png)

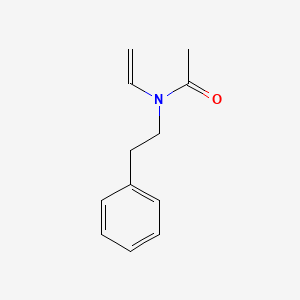
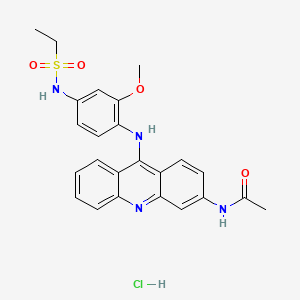

![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
